molecular formula C10H7Cl2N3O B13183081 (E)-5,8-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5,8-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13183081
M. Wt: 256.08 g/mol
InChI Key: STEKNAJSHHFDMP-UHFFFAOYSA-N
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Description

(E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of dichloro substituents and a hydroxyisoquinoline core, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce (E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dichloroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties.

    N’-hydroxyisoquinoline-1-carboximidamide: Similar core structure but without the dichloro substituents.

Properties

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

5,8-dichloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

STEKNAJSHHFDMP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2/C(=N\O)/N)Cl

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Cl

Origin of Product

United States

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